molecular formula C7H6Cl2F3N3 B13539402 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride

2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride

Katalognummer: B13539402
Molekulargewicht: 260.04 g/mol
InChI-Schlüssel: KGKMEMDKRVPEFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core substituted with a chlorine atom at position 2 and a trifluoromethyl (-CF₃) group at position 4. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Eigenschaften

Molekularformel

C7H6Cl2F3N3

Molekulargewicht

260.04 g/mol

IUPAC-Name

2-chloro-4-(trifluoromethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride

InChI

InChI=1S/C7H5ClF3N3.ClH/c8-6-13-4-2-12-1-3(4)5(14-6)7(9,10)11;/h12H,1-2H2;1H

InChI-Schlüssel

KGKMEMDKRVPEFI-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(CN1)N=C(N=C2C(F)(F)F)Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemical Identity and Structure

  • Chemical Name: 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride
  • Molecular Formula: C$$8$$H$$7$$ClF$$3$$N$$3$$·HCl
  • Molecular Weight: Approximately 274 g/mol
  • Key Functional Groups: Chloro substituent at position 2, trifluoromethyl group at position 4, pyrrolo[3,4-d]pyrimidine core
  • Physical Form: Hydrochloride salt, enhancing solubility and stability in biological systems

Detailed Synthetic Procedure (Representative Example)

Step Reagents & Conditions Description Yield & Notes
1. Preparation of Intermediate (e.g., 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene) Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate in solvent A at ambient temperature Formation of conjugated diene intermediate High yield (>80%), mild conditions
2. Cyclization with Formamidine Salt Addition of formamidine salt and base (e.g., sodium alkali) at 0–50 °C, followed by heating to 50–110 °C Ring closure forming 4-chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold High selectivity, minimal side reactions
3. Trifluoromethylation Electrophilic trifluoromethylation using TMSCF$$_3$$ or equivalent reagent under catalytic conditions Introduction of CF$$_3$$ group at position 4 Moderate to high yield, requires inert atmosphere
4. Chlorination (if not done in step 2) Treatment with POCl$$3$$ or SOCl$$2$$ Introduction of chloro substituent at position 2 Controlled reaction to avoid over-chlorination
5. Salt Formation Treatment with HCl in ethanol Formation of hydrochloride salt Crystalline solid, improved solubility

Note: The exact order of trifluoromethylation and chlorination may vary depending on the synthetic route and availability of intermediates.

Process Optimization and Green Chemistry Considerations

  • Recent patents and research emphasize safer, greener synthetic methods focusing on reducing hazardous reagents and waste byproducts. For instance, one method avoids harsh chlorinating agents by using milder bases and solvents, achieving high yield with low environmental impact.
  • The use of one-pot reactions combining cyclization and elimination steps reduces purification stages and solvent consumption, improving overall efficiency.

Comparative Analysis of Preparation Routes

Preparation Aspect Traditional Multi-Step Synthesis One-Pot Cyclization Method Electrophilic Trifluoromethylation Approach
Number of Steps 4–6 2–3 3–4
Use of Hazardous Reagents High (POCl$$3$$, SOCl$$2$$) Reduced Moderate (CF$$_3$$ reagents)
Yield Moderate to High (60–80%) High (>85%) Moderate to High
Environmental Impact Moderate to High waste Low waste, greener solvents Moderate, requires inert atmosphere
Scalability Established Good, suitable for scale-up Moderate, reagent cost and handling

Research Findings and Applications

  • The compound exhibits promising bioactivity due to the combined effect of chloro and trifluoromethyl groups on the pyrrolo[3,4-d]pyrimidine core, enhancing membrane permeability and target affinity.
  • Its preparation methods have been optimized to support medicinal chemistry programs targeting kinase inhibition and other therapeutic areas.
  • Analytical characterization (NMR, MS, IR) confirms the structural integrity and purity of the synthesized hydrochloride salt, critical for reproducible biological evaluation.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines.

    Oxidation Reactions: Formation of pyrimidine oxides.

    Reduction Reactions: Formation of pyrimidine amines.

Wissenschaftliche Forschungsanwendungen

2-Chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is a synthetic compound with a pyrrolo-pyrimidine structure, featuring a chloro group and a trifluoromethyl group that contribute to its chemical properties and biological activities. Its chemical formula is CHClFN·HCl. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Scientific Research Applications
2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride has diverse applications, including:

  • Medicinal Chemistry It is used in developing pharmaceuticals for various diseases because of its unique structure.
  • Binding Affinity Studies Interaction studies have focused on its binding affinity with specific biological targets.
  • Synthesis Methods Several synthesis methods have been reported for producing this compound.

Structural Similarities
Several compounds share structural similarities with 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride:

Compound NameNotable Features
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineLacks trifluoromethyl group; studied for similar biological activities
2-Methyl-4-(trifluoromethyl)-5H-pyrrolo[3,4-d]pyrimidineContains a methyl group instead of chlorine; potential for different pharmacological profiles
6-Fluoro-5H-pyrrolo[3,4-d]pyrimidineFluorinated variant; may exhibit altered reactivity and biological activity

Wirkmechanismus

The mechanism of action of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Pyrrolo-Pyrimidine/Pyridine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Purity
Target: 2-Chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride* C₇H₆ClF₃N₃·HCl ~263.1 (calculated) Cl (C2), CF₃ (C4) Not available N/A
2-Cyclopropyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride C₁₀H₁₁NO₃·2HCl 193.20 (base) + 72.92 (HCl) Cyclopropyl (C2), OH (C4) EN300-383214 95%
2-Methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-ol dihydrochloride C₇H₉N₃O·2HCl 193.20 (base) + 72.92 (HCl) Methyl (C2), OH (C4) 2097864-95-2 95%
4-Chloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine C₇H₆ClN₃ 167.6 (calculated) Cl (C4), methyl (C5) 1618-36-6 97%
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine C₇H₇N₃ 133.15 (calculated) None 53493-80-4 N/A
3-(Trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride C₈H₇F₃N₂·HCl 227.6 (calculated) CF₃ (C3) 2055840-67-8 N/A

*Molecular weight calculated based on pyrrolo[3,4-d]pyrimidine core (C₅H₅N₃) + substituents (Cl, CF₃, HCl).

Key Observations :

  • Substituent Effects : The target compound’s chloro and trifluoromethyl groups likely enhance electrophilicity and lipophilicity compared to analogs with methyl or hydroxyl substituents . The -CF₃ group contributes to metabolic stability, a feature shared with 3-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine hydrochloride .

Biologische Aktivität

2-Chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is a synthetic compound notable for its unique pyrrolo-pyrimidine structure. Its molecular formula is C7H5ClF3N3HCl\text{C}_7\text{H}_5\text{ClF}_3\text{N}_3\cdot \text{HCl}, and it features both a chloro group and a trifluoromethyl group, which contribute to its distinct chemical properties and biological activities. This compound has garnered attention in medicinal chemistry for its potential applications in drug development targeting various diseases.

Research indicates that 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride exhibits significant biological activities, particularly as a kinase inhibitor. It has been studied for its interactions with various biological targets, including:

  • AKT Pathway : This compound has been shown to inhibit AKT phosphorylation, affecting cell proliferation and survival pathways. AKT is crucial in regulating several signaling pathways that control cell growth and metabolism .
  • GSK3 Inhibition : The compound also inhibits GSK3 isoforms, which are involved in numerous cellular processes such as glycogen metabolism and cell cycle regulation .

In Vitro Studies

  • Cell Proliferation : In vitro studies demonstrated that treatment with 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride resulted in reduced proliferation in cancer cell lines. The IC50 values varied depending on the specific cell line tested, indicating selective activity against certain types of cancer cells.
  • Apoptosis Induction : The compound was found to induce apoptosis in treated cells through the activation of caspases and modulation of BCL2 family proteins, which are critical regulators of the apoptotic pathway.

In Vivo Studies

Animal models have been utilized to evaluate the therapeutic potential of this compound. Notable findings include:

  • Tumor Growth Inhibition : In xenograft models of human tumors, administration of the compound led to significant reductions in tumor size compared to control groups.
  • Safety Profile : Preliminary toxicological assessments indicated a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the treatment period.

Comparative Analysis with Related Compounds

The biological activity of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride can be compared with structurally similar compounds:

Compound NameStructureNotable Features
4-Chloro-7H-pyrrolo[2,3-d]pyrimidineStructureLacks trifluoromethyl group; studied for similar biological activities.
2-Methyl-4-(trifluoromethyl)-5H-pyrrolo[3,4-d]pyrimidineStructureContains a methyl group instead of chlorine; potential for different pharmacological profiles.
6-Fluoro-5H-pyrrolo[3,4-d]pyrimidineStructureFluorinated variant; may exhibit altered reactivity and biological activity.

The unique combination of the chloro and trifluoromethyl groups enhances the lipophilicity and bioactivity of 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride compared to other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride?

  • Methodology : Chlorination using phosphoryl chloride (POCl₃) at 100°C for 1 hour is a validated route, yielding crude product after extraction with dichloromethane, brine washing, and drying over anhydrous Na₂SO₄ . For intermediates, reflux conditions and solvent selection (e.g., dichloromethane vs. THF) should be optimized via TLC monitoring. Post-synthesis purification may require recrystallization or column chromatography, as seen in analogous pyrrolopyrimidine syntheses .

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Techniques :

  • Single-crystal X-ray diffraction for unambiguous structural confirmation (e.g., R factor = 0.054 in ethyl 3-(4-chlorophenyl) derivatives) .
  • ¹H NMR in DMSO-d₆ (δ 2.61–14.44 ppm range) to verify substituent positions and proton environments .
  • Elemental analysis (C, H, N within 0.2% of theoretical values) to assess purity .
  • HPLC-MS for quantifying trace impurities and confirming molecular weight .

Q. What stability considerations are critical for handling and storing this compound?

  • Guidelines :

  • Store as a hydrochloride salt at –20°C under inert atmosphere to prevent hydrolysis of the pyrrolopyrimidine core .
  • Avoid prolonged exposure to moisture or basic conditions, which may degrade the trifluoromethyl or chloro substituents .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of antitumor activity in this compound class?

  • Approach :

  • Introduce substituents at the 6-position (e.g., thiophene-2-carboxylic acid derivatives) to enhance potency. Evidence from pyrrolo[2,3-d]pyrimidine analogs shows that methyl, ethyl, and propyl chains at this position yield IC₅₀ values in low micromolar ranges .
  • Evaluate substituent effects via in vitro cytotoxicity assays (e.g., against leukemia cell lines) and molecular docking to identify binding interactions with targets like purine nucleoside phosphorylase .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Methods :

  • Salt formation : Hydrochloride salts (as in the target compound) enhance solubility, while dihydrochloride derivatives (e.g., 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine dihydrochloride) further improve bioavailability .
  • Hydrophilic functionalization : Introduce polar groups (e.g., hydroxymethyl or methoxyethyl) at non-critical positions, as demonstrated in water-soluble pyrrolo[3,2-d]pyrimidines .

Q. What mechanistic hypotheses explain this compound’s potential anticancer activity?

  • Insights :

  • Structural similarity to forodesine hydrochloride, a purine nucleoside phosphorylase inhibitor, suggests potential interference with nucleotide metabolism in T-cell malignancies .
  • Trifluoromethyl groups may enhance membrane permeability and target binding via hydrophobic interactions, as seen in pyrimidine-based kinase inhibitors .

Q. How can researchers address drug resistance in preclinical models?

  • Experimental Design :

  • Combinatorial therapy : Pair with antimetabolites (e.g., methotrexate) to synergize with nucleotide metabolism disruption .
  • Structural diversification : Modify the pyrrolopyrimidine core (e.g., halogen substitution at the 5-position) to bypass resistance mechanisms observed in pyrimidine analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.